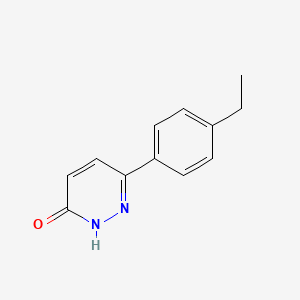

6-(4-Ethylphenyl)pyridazin-3-ol

描述

Structure

3D Structure

属性

IUPAC Name |

3-(4-ethylphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-8-12(15)14-13-11/h3-8H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMGYZYIXOIATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403407 | |

| Record name | 6-(4-ethylphenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55901-96-7 | |

| Record name | 6-(4-ethylphenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Biological Activities and Structure Activity Relationships Sar for 6 4 Ethylphenyl Pyridazin 3 Ol Analogues

Investigations of Vasodilator Activity in Pyridazin-3(2H)-one Derivatives

The pyridazin-3(2H)-one scaffold has been identified as a promising framework for the development of novel vasodilator agents, which are critical in the management of cardiovascular diseases such as hypertension.

Direct Vasodilatory Mechanisms

Research has demonstrated that certain 6-phenyl-3-pyridazinone derivatives exhibit direct vasorelaxant properties. These compounds act directly on the smooth muscle of blood vessels, causing them to relax and leading to vasodilation. This effect reduces systemic vascular resistance and, consequently, lowers arterial blood pressure. nih.gov

The mechanism of action for some of these direct-acting vasodilators involves the stimulation of intracellular components through the activation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) phosphorylation. These second messengers play a key role in inhibiting smooth muscle contraction. mdpi.com A study on a series of 6-(4-substitutedphenyl)-3-pyridazinones revealed potent vasorelaxant activity, with some compounds showing superior efficacy compared to the conventional vasodilator hydralazine (B1673433). nih.govresearchgate.net The structure-activity relationship in this series indicated that the nature of the substituent on the phenyl ring at position 6 significantly influences the vasodilatory potency. For instance, compounds with a hydroxyl group on the phenyl ring demonstrated notable activity. nih.gov

Table 1: Vasodilatory Activity of Selected 6-Arylpyridazin-3(2H)-one Analogues

| Compound | R Group (at position 4 of phenyl ring) | EC50 (µM) |

|---|---|---|

| Analogue 1 | -H | 0.4240 |

| Analogue 2 | -CH3 | 0.1916 |

| Analogue 3 | -OH | 0.07154 |

| Hydralazine (Reference) | N/A | 18.21 |

EC50 represents the concentration required to achieve 50% of the maximum vasorelaxant effect.

Renin-Angiotensin-Aldosterone System Modulation

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. nih.govnih.govnih.gov It involves the production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. researchgate.net While many antihypertensive drugs target the RAAS, a thorough review of the current scientific literature reveals a lack of specific studies investigating the direct modulatory effects of 6-(4-ethylphenyl)pyridazin-3-ol analogues on this system. Although these compounds exhibit antihypertensive effects through other mechanisms, their interaction with renin, angiotensin-converting enzyme (ACE), or angiotensin II receptors has not been explicitly detailed in published research. Therefore, this remains an area for potential future investigation to fully elucidate the pharmacological profile of this class of compounds.

Phosphodiesterase (PDE) Inhibition Profiles

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibition of PDEs, particularly PDE3, PDE4, and PDE5, can lead to vasodilation and anti-inflammatory effects. nih.gov Pyridazine (B1198779) derivatives have been identified as inhibitors of these PDE isoenzymes. nih.gov The inhibition of PDE3, in particular, is associated with inodilatory effects, meaning it enhances cardiac contractility and causes vasodilation. Some 2-substituted-6-(4-acylaminophenyl)-4,5-dihydropyridazin-3(2H)-ones have been evaluated as potent inodilators, with certain compounds exhibiting vasorelaxant activity in the nanomolar range. nih.gov

Exploration of Anti-inflammatory Potential

In addition to their cardiovascular effects, pyridazinone derivatives have been explored for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) Isoenzyme Inhibition Studies

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins (B1171923), key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. nih.gov Several pyridazine-based compounds have been investigated as selective COX-2 inhibitors, which is a desirable profile as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.govresearchgate.net

In one study, novel pyridazine-based thiazole (B1198619) and 4-thiazolidinone (B1220212) derivatives were synthesized and evaluated as COX-2 inhibitors, showing promise for the development of safer anti-inflammatory agents. nih.gov Another research effort focused on pyrrolo[3,4-d]pyridazinone derivatives, which demonstrated selective COX-2 inhibitory activity. mdpi.com

Table 2: COX-1 and COX-2 Inhibition by Selected Pyridazinone Analogues

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Pyridazinone Derivative A | >100 | 2.5 | >40 |

| Pyridazinone Derivative B | 50 | 0.5 | 100 |

| Celecoxib (Reference) | 15 | 0.04 | 375 |

IC50 represents the concentration required to inhibit 50% of the enzyme's activity.

Lipoxygenase (LOX) Inhibition Assessments

Lipoxygenases (LOX) are enzymes that catalyze the conversion of arachidonic acid into leukotrienes, which are potent pro-inflammatory mediators involved in various inflammatory diseases. The dual inhibition of both COX and LOX pathways is considered a promising strategy for developing more effective and safer anti-inflammatory drugs.

Some pyridazinone derivatives have been evaluated for their ability to inhibit LOX enzymes. For instance, a series of pyridazine-based sulphonamides were developed as multi-target anti-inflammatory agents, with some compounds showing potent inhibition of 5-LOX. In another study, pyrrolo[3,4-d]pyridazinone derivatives with N-acylhydrazone moieties were investigated as dual COX/LOX inhibitors, with some compounds showing significant binding affinity for lipoxygenase. mdpi.com

Table 3: 5-Lipoxygenase (5-LOX) Inhibition by Selected Pyridazinone Analogues

| Compound | 5-LOX IC50 (µM) |

|---|---|

| 3-hydroxy-6-oxopyridazine | 2.0 |

| Pyridazine Sulphonamide 7a | 3.0 |

| Pyridazine Sulphonamide 7b | 2.5 |

| Zileuton (Reference) | 3.5 |

IC50 represents the concentration required to inhibit 50% of the enzyme's activity.

Multi-Target Anti-inflammatory Approaches

The pyridazinone motif is recognized as a "privileged scaffold" in drug discovery due to its diverse biological actions. nih.gov In the realm of anti-inflammatory research, pyridazinone-based molecules have shown significant potential. nih.gov A recognized strategy for developing anti-inflammatory drugs with an improved safety profile over traditional nonsteroidal anti-inflammatory drugs (NSAIDs) is the multiple inhibition of carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes. nih.gov These enzymes are crucial in the metabolic pathways of arachidonic acid, which leads to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. nih.gov

In this context, novel pyridazine-based sulphonamides have been synthesized and evaluated as potential multi-target anti-inflammatory agents. nih.gov By replacing the furanone ring in the dual CA/COX-2 inhibitor Polmacoxib with a pyridazinone heterocycle, researchers have developed new compounds with promising inhibitory activity against these key enzymes. nih.gov

Research into Analgesic and Antinociceptive Properties

Several studies have highlighted the analgesic and antinociceptive potential of pyridazinone derivatives. A series of 3-pyridazinones featuring morpholino, arylpiperidino, and arylpiperazino moieties at the 6-position were synthesized and assessed for their antinociceptive effects. nih.gov In a modified Koster test in mice, the compound 4-(4-fluorophenyl) piperazine (B1678402) demonstrated the most significant activity, and nearly all synthesized compounds were more potent than aspirin (B1665792) in this assay. nih.gov

Further research on 6-aryl-4-substituted benzylidene/furfurylidene pyridazin(2H)-3-one derivatives confirmed their analgesic properties. scielo.brresearchgate.net When tested using the Eddy's hot plate method in mice, several of these compounds exhibited higher analgesic activity compared to others in the series. scielo.brresearchgate.net Specifically, derivatives with certain substitutions on the benzylidene/furfurylidene moiety showed enhanced effects. scielo.brresearchgate.net The antinociceptive properties of [(3-chlorophenyl)piperazinylpropyl]pyridazinones have also been investigated, showing efficacy comparable to morphine in the mouse hot-plate test. nih.gov The analgesic effects of some of these compounds were suggested to involve the noradrenergic and/or serotoninergic systems. nih.gov

Analysis of Antihypertensive Effects

Pyridazine derivatives have been a subject of interest in cardiovascular research, particularly for their antihypertensive effects. researchgate.net The structural similarities to known vasodilators like hydralazine have prompted the synthesis and evaluation of various pyridazinone analogues. nih.gov

A series of 6-(4-substitutedphenyl)-3-pyridazinones were designed as potential hydralazine analogues and assessed for their vasorelaxant activity. nih.gov Several of these new compounds exhibited potent vasorelaxant effects, with some showing superior activity compared to conventional vasodilators like hydralazine, diazoxide, and isosorbide (B1672297) mononitrate. nih.gov Structure-activity relationship (SAR) studies revealed that the pyridazin-3-one core, in place of the phthalazine (B143731) ring of hydralazine, significantly increased activity. nih.gov The nature of the substituent on the phenyl ring at position 6 also played a crucial role in modulating the antihypertensive effect. nih.gov For instance, compounds with specific substitutions demonstrated exceptionally potent vasorelaxant activity. nih.gov Another study on 6-benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (endralazine) also detailed its pharmacological effects as an antihypertensive agent. nih.gov

Studies on Cardiotonic Activities

The cardiotonic potential of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives has been another active area of research. nih.govnih.gov These compounds have been synthesized and their effects on myocardial contractility have been studied, often in comparison to the known cardiotonic agent levosimendan. nih.govnih.gov

In one study, a series of novel 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives were synthesized and evaluated for their cardiotonic activities using the isolated perfused toad heart model. nih.gov One particular compound from this series emerged as having significant potential. nih.gov Another study focusing on similar derivatives also identified several compounds with clear cardiotonic effects when compared to levosimendan. nih.gov The structure-activity relationships of these compounds were also investigated, highlighting the importance of specific substitutions on the phenyl ring and the pyridazinone core for their cardiotonic properties. nih.gov

Assessment of Antimicrobial and Antifungal Efficacy

Pyridazine and pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. sarpublication.commdpi.com The pyridazinone ring system is considered a key pharmacophore in the development of new antimicrobial agents. researchgate.net

Several studies have reported the synthesis and evaluation of various pyridazinone analogues against different microbial strains. For example, a series of 6-substituted phenyl-2-(3'-substituted phenyl pyridazin-6'-yl)-2,3,4,5-tetrahydropyridazin-3-ones were found to have mild to potent in vitro antitubercular, antifungal, and antibacterial activities. ijnc.ir Another study focused on derivatives of 6-chloropyridazin-3(2H)-thione, which were used to synthesize tricyclic ring systems. Some of these compounds showed a strong response against both gram-positive and gram-negative bacteria, as well as fungi. researchgate.net

Furthermore, research on 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone as a synthon for new annelated 1,2,3-selena/thiadiazoles and 2H-diazaphospholes has been conducted. The resulting compounds exhibited varying degrees of antifungal and antibacterial activities. mdpi.com Structure-activity relationship studies of pyridazinone series have indicated that substitutions at the C-4 and N-2 positions can significantly influence their antifungal potency. For instance, a cyclopentyloxy or cyclohexyloxy group at C-4 combined with a 3-fluoro or 3-chloro substituted phenyl group at the N-2 position showed optimal activity. ijnc.ir

Investigations into Anticonvulsant and Antidepressant Activities

The central nervous system (CNS) activities of pyridazinone derivatives have also been explored, with several studies reporting on their anticonvulsant and antidepressant potential. openpharmaceuticalsciencesjournal.com

Two series of 4-benzylidene-6-(4-methyl-phenyl)-4,5-dihydropyridazin-(2H)-one and 4-benzylidene-6-(4-chloro-phenyl)-4,5-dihydropyridazin-(2H)-ones were synthesized and evaluated for their anticonvulsant properties against maximal electroshock (MES) and isoniazid (B1672263) (INH)-induced convulsions. openpharmaceuticalsciencesjournal.com Certain compounds from both series exhibited significant anticonvulsant activity, with methyl derivatives generally being more active than their chloro counterparts. openpharmaceuticalsciencesjournal.com Another study on 6-substituted-pyrido[3,2-d]pyridazine derivatives also identified a potent anticonvulsant compound with a favorable safety profile compared to the marketed drug carbamazepine. nih.gov

In the context of antidepressant activity, pyrazoline derivatives, which share structural similarities with some pyridazinone analogues, have been investigated. thieme-connect.denih.gov In a forced swimming test in mice, some 1,3,5-trisubstituted pyrazoline derivatives showed antidepressant activities equivalent to or higher than the reference drugs. thieme-connect.de Similarly, certain 3-(2-thienyl)pyrazoline derivatives also exhibited significant antidepressant activity in the same model. nih.gov

Examination of Anti-HIV-1 Activity

The search for novel anti-HIV agents has also included the investigation of pyridazine-related structures. nih.gov While direct studies on this compound for anti-HIV-1 activity are not prominent in the provided results, research on structurally related heterocyclic systems provides insights into the potential of this chemical class.

For instance, novel 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives have been designed and synthesized, showing single-digit micromolar antiviral potencies against HIV-1 with low toxicity. mdpi.com Structural optimization of these compounds, including substitutions on the phenyl ring, was found to significantly affect their anti-HIV-1 potency. mdpi.com Another study described the synthesis of 1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridines, with some derivatives exhibiting reproducible in vitro anti-HIV activity. nih.gov Additionally, appropriately substituted 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones, considered annulated analogues of known HIV inhibitors, were also found to be active against HIV-1. nih.gov These findings suggest that the broader class of nitrogen-containing heterocyclic compounds, including pyridazine derivatives, holds promise for the development of new anti-HIV-1 agents.

Data Tables

Table 1: Analgesic/Antinociceptive Activity of Pyridazinone Derivatives

| Compound Class | Test Model | Key Findings | Reference |

| 6-substituted-3-pyridazinones | Modified Koster test (mice) | 4-(4-fluorophenyl) piperazine derivative was most active; most compounds more active than aspirin. | nih.gov |

| 6-aryl-4-substituted benzylidene/furfurylidene pyridazin(2H)-3-ones | Eddy's hot plate (mice) | Certain substitutions led to higher analgesic activity. | scielo.brresearchgate.net |

| [(3-chlorophenyl)piperazinylpropyl]pyridazinones | Mouse hot-plate test | Efficacy similar to morphine; mechanism may involve noradrenergic/serotoninergic systems. | nih.gov |

Table 2: Antihypertensive Activity of Pyridazinone Analogues

| Compound Class | Mechanism/Test | Key Findings | Reference |

| 6-(4-substitutedphenyl)-3-pyridazinones | Vasorelaxant activity | Potent vasorelaxant effects, some superior to hydralazine. Pyridazin-3-one core enhanced activity. | nih.gov |

| 6-benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | Pharmacological effects | Detailed as an antihypertensive agent. | nih.gov |

Other Emerging Biological Activities of Pyridazinone Derivatives

The pyridazinone nucleus, a versatile scaffold in medicinal chemistry, continues to be a focal point for the discovery of novel therapeutic agents. ajrconline.orgscholarsresearchlibrary.comresearchgate.net Beyond their well-established pharmacological roles, recent research has unveiled a spectrum of emerging biological activities for pyridazinone derivatives, particularly for analogues of 6-aryl-pyridazin-3(2H)-one. These activities span from anticancer and anticonvulsant to anti-inflammatory and antimicrobial effects, highlighting the broad therapeutic potential of this class of compounds. nih.govscielo.brsarpublication.comnih.gov

Anti-proliferative and Anticancer Activities

Recent studies have underscored the potential of 6-aryl-pyridazin-3(2H)-one derivatives as anti-proliferative agents. A series of novel 3(2H)-pyridazinone derivatives were synthesized and evaluated for their effects against human colon carcinoma HCT116 cells. nih.gov Notably, some of these compounds demonstrated promising anti-proliferative activity, suggesting their potential as leads for the development of new anticancer drugs. nih.gov

In a separate study, sixteen new 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones were synthesized and screened for their in vitro anticancer activity against 60 human cancer cell lines by the National Cancer Institute. nih.gov One compound in this series exhibited remarkable activity, with a GI50 of less than 1 μM across 36 different human tumor cell lines, warranting further investigation. nih.gov Another compound also showed promising anti-proliferative effects against 20 different cell lines. nih.gov

| Compound ID | Structure | Activity | Reference |

| VIf | N'-(2-methoxybenzylidene)-2-(3-(3-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetohydrazide | Anti-proliferative activity against HCT116 cells | nih.gov |

| VIb | N'-(4-fluorobenzylidene)-2-(3-(3-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetohydrazide | Anti-proliferative activity against HCT116 cells | nih.gov |

| VIh | N'-(4-methoxybenzylidene)-2-(3-(3-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetohydrazide | Anti-proliferative activity against HCT116 cells | nih.gov |

| 2f | 6-(4-Fluorophenyl)-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-one | GI50 < 1 μM on 36 human tumor cell lines | nih.gov |

| 2g | 6-(4-Chlorophenyl)-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-one | Promising antiproliferative activity against 20 different cell lines | nih.gov |

Anticonvulsant and Antitubercular Activities

The structural similarities between 6-aryl-pyridazinones and known anticonvulsant and antitubercular drugs have prompted investigations into these potential activities. scielo.br A series of 6-aryl-2-(imidazol-1-yl / 1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-ones were synthesized and evaluated for their anticonvulsant and antitubercular properties. scielo.br Several of these compounds exhibited potent activities in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and isoniazid (INH) induced seizure models. scielo.br Notably, one compound demonstrated superior anticonvulsant activity and a better safety profile in the MES model compared to the standard drugs sodium valproate and phenytoin (B1677684) sodium. scielo.br The same series of compounds also showed in-vitro antitubercular activity. scielo.br

| Compound Class | General Structure | Activity | Reference |

| 6-aryl-2-(imidazol-1-yl / 1,2,4-triazol-1-yl)-2-methyl-4,5-dihydro-(2H)-pyridazin-3-ones | Potent anticonvulsant and antitubercular activities | scielo.br |

Anti-inflammatory Activity

The anti-inflammatory potential of pyridazinone derivatives continues to be an active area of research. A series of 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinones were found to possess potent analgesic activity with reduced side effects compared to currently used nonsteroidal anti-inflammatory drugs (NSAIDs). sarpublication.com Furthermore, certain 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal) hydrazones exhibited more potent anti-inflammatory and analgesic effects than standard drugs like aspirin and indomethacin, with no observed gastric ulcerogenic effects. sarpublication.com

In another study, two compounds from a series of sixteen 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones, namely compounds 2k and 2n , displayed anti-inflammatory activity comparable to the standard drug etoricoxib (B1671761) in a carrageenan-induced rat hind paw edema model. nih.gov

| Compound ID | Structure | Activity | Reference |

| 2k | 6-(4-Nitrophenyl)-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-one | Comparable anti-inflammatory activity to etoricoxib | nih.gov |

| 2n | 6-(3,4,5-Trimethoxyphenyl)-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-one | Comparable anti-inflammatory activity to etoricoxib | nih.gov |

Antimicrobial and Other Activities

The versatility of the pyridazinone scaffold is further demonstrated by its emerging antimicrobial activities. mdpi.com Certain Schiff bases derived from selenadiazolopyridazine and thiadiazolopyridazine have shown good activity against various strains of bacteria, including S. aureus, B. subtilis, S. typhi, and E. coli. mdpi.com

Furthermore, research has pointed towards the potential of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic and vasorelaxant agents. researchgate.netnih.govnih.gov One particular derivative, 6-(4-Methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one, exhibited significant inodilatory properties and vasorelaxant activity in the nanomolar range. nih.gov

| Compound Class | General Structure | Activity | Reference |

| Schiff bases of selenadiazolopyridazine and thiadiazolopyridazine | Good antibacterial activity against S. aureus, B. subtilis, S. typhi, and E. coli | mdpi.com | |

| 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives | Cardiotonic and vasorelaxant activities | researchgate.netnih.govnih.gov | |

| 6-(4-Methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one | Significant inodilatory and vasorelaxant properties | nih.gov |

Medicinal Chemistry and Pharmaceutical Research Applications of the Pyridazin 3 Ol Scaffold

Scaffold Optimization and Lead Compound Development for Therapeutic Targets

The optimization of the pyridazinone scaffold is a key strategy in the development of lead compounds for a variety of therapeutic targets. The core structure of 6-(4-Ethylphenyl)pyridazin-3-ol offers several points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Detailed Research Findings:

The pyridazinone ring system is a privileged structure due to its ability to form hydrogen bonds and participate in various biological interactions. nih.gov Structure-activity relationship (SAR) studies on related 6-aryl-pyridazinone derivatives have demonstrated that substitutions on the phenyl ring and the pyridazinone core significantly influence biological activity. For instance, in a series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, the introduction of specific substituents on the phenyl ring led to compounds with clear cardiotonic effects. nih.gov

For a hypothetical lead optimization program starting with this compound, medicinal chemists would systematically explore modifications at several positions:

The Ethyl Group: The ethyl group at the para-position of the phenyl ring can be varied to explore the impact of alkyl chain length and branching on target binding. Introducing polar groups or converting it to other functional moieties could also modulate activity and solubility.

The Phenyl Ring: Substitution patterns on the phenyl ring are crucial. Electron-donating or electron-withdrawing groups at the ortho- and meta-positions could be introduced to fine-tune the electronic properties and orientation of the phenyl ring within a receptor's binding pocket. For example, the discovery of substituted 6-phenyl-3H-pyridazin-3-one derivatives as c-Met kinase inhibitors highlighted the importance of the phenyl substituents in achieving potent inhibition. nih.gov

Table 1: Representative Scaffold Optimization Strategies for Pyridazinone Derivatives

| Lead Compound Analogue | Modification Strategy | Potential Therapeutic Target |

| 6-(4-Methoxyphenyl)pyridazin-3-ol | Substitution of ethyl with methoxy | Anti-inflammatory agents sarpublication.com |

| 6-(4-Chlorophenyl)pyridazin-3-ol | Substitution of ethyl with chloro | Anti-inflammatory agents nih.gov |

| 6-Phenyl-4,5-dihydropyridazin-3-one | Saturation of the pyridazinone ring | Cardiotonic agents nih.gov |

Note: This table is illustrative and based on findings from related pyridazinone derivatives, as specific optimization studies on this compound are not widely reported.

Rational Design Strategies for Novel Bioactive Agents

Rational drug design, leveraging computational and structural biology tools, is instrumental in developing novel bioactive agents from the pyridazinone scaffold. While specific rational design studies for this compound are not available, the general principles are applicable.

Detailed Research Findings:

The design of novel pyridazinone derivatives often involves targeting specific enzymes or receptors. For example, pyridazinone-based compounds have been designed as inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. Molecular modeling and docking studies can predict the binding modes of pyridazinone derivatives within the active site of a target protein, guiding the synthesis of more potent and selective inhibitors.

A rational design approach for this compound would involve:

Target Identification: Identifying a plausible biological target based on the structural features of the compound and its similarity to known active molecules.

Homology Modeling: If the crystal structure of the target is unknown, a homology model can be built.

Molecular Docking: Docking this compound into the active site of the target to predict its binding orientation and affinity.

In Silico Modification: Virtually modifying the structure of this compound and re-docking the new analogues to predict which modifications would enhance binding. For instance, new pyridazinone derivatives have been designed and synthesized with the aim of evaluating their vasorelaxant activity, supported by molecular modeling simulations. ingentaconnect.com

Table 2: Key Considerations in the Rational Design of Pyridazinone-Based Agents

| Design Strategy | Objective | Example from Related Compounds |

| Structure-Based Drug Design | To design ligands that fit precisely into a target's binding site. | Design of c-Met kinase inhibitors based on the crystal structure of the kinase domain. nih.gov |

| Ligand-Based Drug Design | To design new molecules based on the pharmacophore of known active compounds. | Synthesis of pyridazinone analogues of known anti-inflammatory drugs. nih.gov |

| Fragment-Based Drug Design | To identify small molecular fragments that bind to the target and then grow or link them to create a potent ligand. | Not widely reported for this specific scaffold, but a potential strategy. |

Note: This table presents general strategies applicable to the pyridazinone class, as specific rational design data for this compound is not available.

Repurposing of Pyridazinone-Based Chemical Entities

Drug repurposing, or repositioning, is an effective strategy to find new therapeutic uses for existing compounds. While there is no specific information on the repurposing of this compound, the pyridazinone class of compounds has been a subject of such investigations.

Detailed Research Findings:

Pyridazinone derivatives have been explored for a wide range of biological activities, including antimicrobial, antiviral, analgesic, anti-inflammatory, and cardiovascular effects. sarpublication.com This broad activity spectrum makes them attractive candidates for repurposing. For example, a series of pyridazinone derivatives initially designed for one purpose could be screened against a panel of different biological targets to identify new activities.

A hypothetical repurposing study for this compound could involve:

In Silico Screening: Using computational methods to screen the compound against a large database of biological targets.

High-Throughput Screening: Experimentally testing the compound against a diverse array of biological assays.

Phenotypic Screening: Evaluating the effect of the compound in cell-based models of various diseases.

Development of Multi-Target Directed Ligands

The development of multi-target directed ligands (MTDLs) is a growing area in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The pyridazinone scaffold is a suitable framework for designing MTDLs.

Detailed Research Findings:

The concept of MTDLs involves designing a single molecule that can interact with multiple biological targets simultaneously. This can lead to enhanced efficacy and a reduced likelihood of drug resistance. The pyridazinone core can be functionalized with different pharmacophores to confer affinity for multiple targets.

For example, a pyridazinone derivative could be designed to inhibit both a protein kinase and a cell surface receptor involved in a particular cancer signaling pathway. While no specific MTDLs based on this compound have been reported, the general principle has been applied to other heterocyclic scaffolds.

Future Directions and Perspectives in 6 4 Ethylphenyl Pyridazin 3 Ol Research

Emerging Methodologies in Pyridazinone Synthesis

The synthesis of pyridazinone derivatives is a well-established field, yet new methodologies continue to emerge, offering greater efficiency, diversity, and sustainability. Traditional synthetic routes often involve the cyclization of dicarbonyl compounds with hydrazine (B178648) derivatives. ingentaconnect.comnih.gov However, contemporary research focuses on more sophisticated and streamlined approaches.

One promising trend is the use of one-pot multistep reactions . These reactions, which combine several synthetic steps into a single operation without isolating intermediates, offer significant advantages in terms of time, resources, and yield. For instance, a one-pot synthesis of pyridazin-3-one derivatives can be achieved through the reaction of para-substituted acetophenones with glyoxylic acid, followed by ring closure with hydrazine hydrate. nih.gov This approach could be adapted for the efficient synthesis of 6-(4-Ethylphenyl)pyridazin-3-ol and a library of its derivatives for structure-activity relationship (SAR) studies.

Another area of innovation lies in the development of novel catalytic systems . The use of catalysts like copper chloride in acetic acid or manganese dioxide in tetrahydrofuran (B95107) has been shown to be effective in the synthesis of certain pyridazinone derivatives. nih.gov Exploring a broader range of catalysts, including transition metals and organocatalysts, could lead to milder reaction conditions, improved regioselectivity, and the ability to introduce a wider variety of functional groups onto the pyridazinone core.

Furthermore, the late-stage functionalization of the pyridazinone ring is a key strategy for creating chemical diversity. Techniques such as C-H activation and cross-coupling reactions are increasingly being applied to heterocyclic compounds and could be instrumental in modifying the this compound scaffold at various positions. This would allow for the fine-tuning of its physicochemical and pharmacological properties.

| Synthesis Method | Description | Potential Advantage for this compound |

| One-Pot Multistep Reactions | Combination of multiple reaction steps in a single vessel without isolation of intermediates. | Increased efficiency and rapid generation of derivatives for SAR studies. |

| Novel Catalytic Systems | Utilization of advanced catalysts (e.g., transition metals, organocatalysts) to facilitate reactions. | Milder reaction conditions, improved yields, and broader functional group tolerance. |

| Late-Stage Functionalization | Introduction of functional groups onto a pre-formed pyridazinone core. | Precise modification of the molecule to optimize biological activity and properties. |

Advanced Approaches for Biological Activity Profiling

The diverse biological activities of pyridazinones, including anti-inflammatory, anticancer, and cardiovascular effects, necessitate comprehensive and sophisticated biological profiling. scholarsresearchlibrary.comsarpublication.com Moving beyond traditional screening assays, advanced techniques can provide deeper insights into the mechanism of action and potential therapeutic applications of this compound.

High-throughput screening (HTS) against a wide range of biological targets remains a cornerstone of drug discovery. For pyridazinone derivatives, this could involve screening against panels of kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and phosphodiesterases (PDEs). nih.govnih.gov

Phenotypic screening offers a complementary approach by identifying compounds that produce a desired phenotypic change in cells or organisms without a preconceived target. This can uncover novel mechanisms of action and unexpected therapeutic opportunities. For instance, screening this compound in disease-relevant cell-based assays, such as those for cancer cell proliferation or inflammatory cytokine production, could reveal its potential in these areas.

To elucidate the molecular targets of active compounds identified through phenotypic screening, chemoproteomics and thermal proteome profiling (TPP) are powerful tools. These methods can identify direct protein binding partners of a small molecule within the complex environment of a cell lysate or even in live cells, providing crucial information about its mechanism of action.

Furthermore, molecular docking and dynamics simulations can be used to predict and rationalize the binding of this compound to specific protein targets. mdpi.comnih.gov These computational methods can guide the design of more potent and selective analogs.

| Profiling Approach | Description | Application to this compound |

| High-Throughput Screening (HTS) | Automated screening of large compound libraries against specific biological targets. | Rapidly assess activity against known targets (e.g., kinases, PDEs). |

| Phenotypic Screening | Identifying compounds that induce a desired cellular or organismal phenotype. | Uncover novel therapeutic applications without a pre-defined target. |

| Chemoproteomics/TPP | Identifying the direct protein binding partners of a small molecule. | Elucidate the mechanism of action by identifying its molecular target. |

| Molecular Docking | Computational simulation of the binding of a ligand to a receptor. | Predict binding modes and guide the design of more potent derivatives. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Pyridazinols

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, from target identification to clinical trial design. jsr.orgnih.govnih.gov These technologies can be powerfully applied to the exploration of this compound and the broader class of pyridazinols.

One of the key applications of AI/ML is in virtual screening and lead optimization . nih.gov By training algorithms on large datasets of known active and inactive compounds, it is possible to build predictive models that can screen vast virtual libraries of molecules for their potential biological activity. This can significantly accelerate the identification of promising hit compounds. For this compound, AI/ML models could be developed to predict its activity against various targets based on its chemical structure.

AI can also be used for the de novodesign of novel molecules with desired properties. nih.gov Generative models, such as generative adversarial networks (GANs), can learn the underlying patterns in chemical space and generate new molecular structures that are predicted to be active and have favorable drug-like properties. This could be used to design novel pyridazinone derivatives with enhanced potency and selectivity.

Furthermore, AI/ML algorithms can play a crucial role in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. mdpi.com By identifying potential liabilities early in the discovery process, these models can help to reduce the high attrition rates of drug development.

| AI/ML Application | Description | Impact on Pyridazinol Research |

| Virtual Screening | Using computational models to screen large libraries of virtual compounds. | Rapidly identify potentially active pyridazinone derivatives. |

| De Novo Drug Design | Generating novel molecular structures with desired properties using generative models. | Design new pyridazinols with optimized activity and drug-like properties. |

| ADMET Prediction | Predicting the pharmacokinetic and toxicity profiles of compounds. | Early identification of potential development issues, reducing attrition. |

Interdisciplinary Research Opportunities

The future of research on this compound will be greatly enhanced by interdisciplinary collaborations. ucsb.edu The complex nature of drug discovery and development necessitates the integration of expertise from various scientific fields.

Chemical biology will be essential for designing and synthesizing sophisticated molecular probes based on the this compound scaffold. These probes can be used to interrogate biological systems and elucidate the compound's mechanism of action.

Collaboration with materials scientists could lead to the development of novel drug delivery systems. For example, encapsulating this compound in nanoparticles or hydrogels could improve its solubility, stability, and pharmacokinetic profile.

Computational chemists and bioinformaticians will be crucial partners in analyzing large datasets generated from HTS, phenotypic screening, and omics experiments. mdpi.comnih.gov Their expertise in data analysis and modeling will be vital for extracting meaningful biological insights.

Finally, close collaboration with pharmacologists and clinicians will be necessary to translate promising preclinical findings into clinical applications. This includes designing and conducting rigorous preclinical and clinical studies to evaluate the safety and efficacy of this compound as a potential therapeutic agent.

常见问题

Q. What are the standard synthetic routes for 6-(4-Ethylphenyl)pyridazin-3-ol, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyridazine precursors. A common approach includes:

- Step 1: Condensation of 4-ethylbenzaldehyde with hydrazine derivatives to form a hydrazone intermediate.

- Step 2: Cyclization under reflux in polar aprotic solvents (e.g., dimethylformamide or ethanol) at 80–100°C for 6–12 hours .

- Step 3: Acidic or basic workup to isolate the product.

Optimization Strategies: - Temperature Control: Lower temperatures (≤80°C) reduce side reactions like oxidation of the ethyl group.

- Catalysts: Use of sodium ethoxide (C₂H₅ONa) enhances cyclization efficiency .

- Yields: Reported yields range from 45% to 68%, depending on solvent purity and stoichiometric ratios .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns with acetonitrile/water mobile phases (retention time: ~8.2 min) .

- Mass Spectrometry (MS): Molecular ion peak at m/z 215.1 (calculated for C₁₂H₁₂N₂O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyridazine derivatives like this compound?

Methodological Answer: Discrepancies often arise from:

- Assay Variability: Differences in cell lines (e.g., HeLa vs. HEK293) or enzymatic assays (e.g., IC₅₀ values for kinase inhibition) .

- Structural Analogues: Bioactivity shifts due to minor substituent changes (e.g., 4-ethyl vs. 4-fluorophenyl groups altering lipophilicity) .

Resolution Strategies: - Meta-Analysis: Compare data across studies using standardized metrics (e.g., pIC₅₀).

- Dose-Response Curves: Validate activity thresholds in replicate experiments .

Q. What are the key challenges in modifying the pyridazine core for enhanced therapeutic potential?

Methodological Answer:

- Regioselectivity: Functionalization at the C-3 or C-6 position requires careful control to avoid undesired by-products (e.g., use of protecting groups for hydroxyl moieties) .

- Solubility: The ethylphenyl group increases hydrophobicity, necessitating formulation studies with co-solvents (e.g., PEG-400) .

- Stability: Pyridazine rings are prone to hydrolysis under acidic conditions; stability assays in simulated gastric fluid (pH 1.2) are critical .

Q. How can computational methods guide the design of this compound derivatives?

Methodological Answer:

- Docking Studies: Predict binding affinities to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina .

- QSAR Models: Correlate substituent electronic parameters (e.g., Hammett σ values) with anti-inflammatory activity .

- ADMET Prediction: Tools like SwissADME assess logP (optimal range: 2–3) and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。